2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide
Overview
Description
2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide is an organic compound with a complex structure It is characterized by the presence of a cyclopropane ring, which is a three-membered carbon ring, and two 4-methylphenyl groups attached to the cyclopropane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-methylbenzyl chloride with cyclopropane carboxylic acid in the presence of a base to form the intermediate compound. This intermediate is then reacted with isopropylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the halogen atom is replaced by another nucleophile such as an amine or thiol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,2-bis(4-methylphenyl)hexafluoropropane: Similar in structure but contains fluorine atoms instead of the cyclopropane ring.
2,2-bis(4-methylphenyl)propane: Lacks the cyclopropane ring and has different chemical properties.
Uniqueness
2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide is unique due to the presence of the cyclopropane ring, which imparts specific chemical reactivity and stability. This makes it distinct from other similar compounds and valuable for specific applications in research and industry.
Properties
IUPAC Name |
2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO/c1-14(2)22-20(23)19-13-21(19,17-9-5-15(3)6-10-17)18-11-7-16(4)8-12-18/h5-12,14,19H,13H2,1-4H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGMNGSIOPLTGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC2C(=O)NC(C)C)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901321163 | |
Record name | 2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901321163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49647766 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
360764-60-9 | |
Record name | 2,2-bis(4-methylphenyl)-N-propan-2-ylcyclopropane-1-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901321163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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